molecular formula C10H9N3O B13201630 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde

Cat. No.: B13201630
M. Wt: 187.20 g/mol
InChI Key: MCIBXSPLYRDYMQ-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, which is then methylated using methyl iodide . The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid.

    Reduction: 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both imidazole and pyridine rings along with an aldehyde group. This combination allows for versatile reactivity and a wide range of applications in different fields.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(1-methylimidazol-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3

InChI Key

MCIBXSPLYRDYMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CN=CC(=C2)C=O

Origin of Product

United States

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